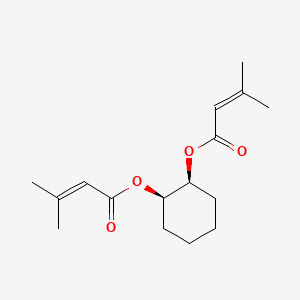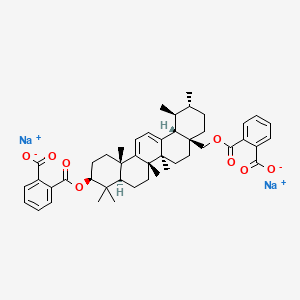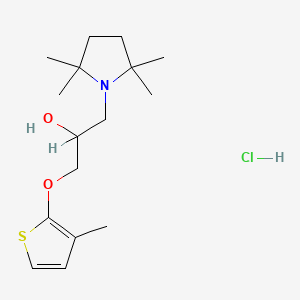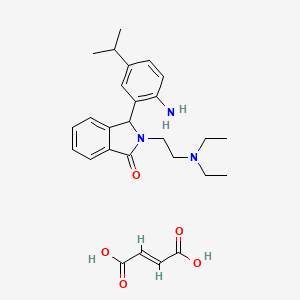
N-(1-(4-Nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-Nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide is a complex organic compound that features a benzisothiazole core with nitrobenzoyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzisothiazole with 4-nitrobenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then further reacted with 4-nitrobenzamide in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(4-Nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzisothiazole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzisothiazole derivatives.
Applications De Recherche Scientifique
N-(1-(4-Nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-(4-Nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The benzisothiazole core can interact with various enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Nitrobenzoyl)-1H-1,2,3-benzotriazole: Similar in structure but contains a benzotriazole core instead of benzisothiazole.
N-(4-Nitrobenzoyl)-β-alanine: Contains a β-alanine moiety instead of benzisothiazole.
Uniqueness
N-(1-(4-Nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-4-nitrobenzamide is unique due to its benzisothiazole core, which imparts distinct chemical and biological properties. The presence of multiple nitro groups enhances its reactivity and potential for various applications in research and industry.
Propriétés
Numéro CAS |
67019-41-4 |
|---|---|
Formule moléculaire |
C21H12N4O6S |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
4-nitro-N-[1-(4-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]benzamide |
InChI |
InChI=1S/C21H12N4O6S/c26-19(13-5-9-15(10-6-13)24(28)29)22-20-17-3-1-2-4-18(17)23(32-20)21(27)14-7-11-16(12-8-14)25(30)31/h1-12H |
Clé InChI |
GMAJWOBIJXBIAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SN2C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)









